molecular formula C20H25N5O B2872002 2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol CAS No. 890617-97-7

2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

Katalognummer: B2872002
CAS-Nummer: 890617-97-7
Molekulargewicht: 351.454
InChI-Schlüssel: WGUGFONMSDNVOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a synthetic organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This class of fused, nitrogen-containing heterocycles is recognized as a privileged scaffold in medicinal chemistry and drug discovery due to its significant biological activities and versatility for structural modification . The molecular structure incorporates a planar, rigid pyrazolo[1,5-a]pyrimidine core, which is substituted with a phenyl ring at the 3-position and methyl groups at the 5- and 6-positions. A piperazine ring is linked at the 7-position of the core, which is further functionalized with a terminal ethanol group. This piperazinyl-ethanol side chain is a common feature in drug design, as it can enhance water solubility and improve pharmacokinetic properties. While the specific biological profile and molecular targets of this compound require further investigation, pyrazolo[1,5-a]pyrimidine derivatives are extensively documented in scientific literature for their potent activity as protein kinase inhibitors (PKIs) . They are known to act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are characteristic of various diseases . Research into analogous compounds has shown that the pyrazolo[1,5-a]pyrimidine scaffold can be engineered to target a wide range of kinases, including but not limited to CK2, EGFR, B-Raf, and MEK, which are critical in oncology for cancers such as non-small cell lung cancer (NSCLC) and melanoma . The specific pattern of substituents, including the 5,6-dimethyl and 3-phenyl groups on the core, as well as the nature of the side chain at the 7-position, are known to profoundly influence the compound's binding affinity, selectivity, and overall pharmacological properties . This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, adhering to all applicable laboratory safety protocols.

Eigenschaften

IUPAC Name

2-[4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-15-16(2)22-19-18(17-6-4-3-5-7-17)14-21-25(19)20(15)24-10-8-23(9-11-24)12-13-26/h3-7,14,26H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUGFONMSDNVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit significant biological activities, including anticancer and enzymatic inhibitory effects. These effects could be attributed to the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the reported anticancer and enzymatic inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that the compound may interfere with pathways related to cell proliferation and enzyme function.

Result of Action

Given the reported anticancer and enzymatic inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that the compound may induce changes at the molecular and cellular levels that inhibit cell proliferation and enzyme function.

Biologische Aktivität

The compound 2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation and survival .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-23127.6Inhibition of cell cycle progression
7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidineA549 (Lung cancer)30.0Targeting EGFR signaling pathway
Thieno[2,3-d]pyrimidine derivativesVarious43 - 87Inducing apoptosis

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been found to inhibit various enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which are crucial in regulating cell cycle and signaling pathways . This inhibition can lead to altered cellular responses that are beneficial in treating diseases like cancer and inflammation.

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their chemical structure. Variations in substituents on the pyrazole and piperazine rings can significantly affect potency and selectivity. Research has shown that:

  • Substituent Size : Larger substituents tend to enhance activity but may also increase toxicity.
  • Positioning : The relative position of substituents affects binding affinity to target enzymes and receptors .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cells, it was found that the compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of 27.6 μM. This was attributed to its ability to disrupt key signaling pathways involved in cell proliferation .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of pyrazolo[1,5-a]pyrimidines revealed that specific derivatives could effectively inhibit CDK2 and CDK9 with IC50 values ranging from 50 nM to 200 nM. These findings suggest potential applications in cancer therapy where CDK inhibitors are sought after .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Piperazine-Linked Analogues

Compound : 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol (CAS 900897-56-5)
  • Molecular Formula : C₂₅H₂₇N₅O .
  • Structural Differences :
    • 2-Methyl and 3,5-diphenyl substituents on the pyrazolo[1,5-a]pyrimidine core.
    • Increased lipophilicity due to additional phenyl groups.
  • Implications: Enhanced membrane permeability but reduced water solubility (0.2 µg/mL for similar morpholine derivatives) . Potential for improved CNS penetration compared to the target compound.

Piperidine-Linked Analogues

Compound : 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (CAS 841253-81-4)
  • Molecular Formula : C₂₀H₂₃ClN₄O .
  • Structural Differences :
    • Piperidine ring (single nitrogen) instead of piperazine (two nitrogens).
    • 4-Chlorophenyl and 5-methyl substituents.
  • Implications :
    • Reduced basicity compared to piperazine derivatives, altering pharmacokinetics.
    • Chlorophenyl group may enhance electron-withdrawing effects, improving target affinity .
Compound : 2-{1-[2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol (CMPPE)
  • Activity : GABAB receptor positive allosteric modulator with demonstrated efficacy in reducing alcohol intake in preclinical models .
  • Key Features: Piperidine-ethanol side chain. 4-Chlorophenyl and 5-methyl substituents.
Compound : Triazole-linked pyrazolo[1,5-a]pyrimidine glycohybrids (e.g., IC₅₀ = 15.3 µM against MCF-7 cells)
  • Structural Additions : Triazole and carbohydrate moieties .
  • Implications: Increased polarity and solubility, enabling anticancer activity. The target compound’s piperazine-ethanol group may offer similar solubility advantages but lacks the triazole’s hydrogen-bonding capacity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.